

(1H-Indazol-4-YL)methanamine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: (1H-Indazol-4-YL)methanamine

Cat. No.: B1386760

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(1H-Indazol-4-YL)methanamine is a heterocyclic amine built upon the indazole scaffold. This guide provides an in-depth overview of its chemical properties, synthesis, and characterization, tailored for researchers, scientists, and professionals in drug development. The indazole core is a significant pharmacophore, and its derivatives have garnered substantial interest in medicinal chemistry due to their diverse biological activities.^{[1][2][3]}

Core Molecular Attributes

The fundamental properties of **(1H-Indazol-4-YL)methanamine** are summarized below. These values are crucial for experimental design, reaction stoichiometry, and analytical characterization.

Property	Value	Source
Molecular Formula	C ₈ H ₉ N ₃	[4]
Molecular Weight	147.18 g/mol	[4]
CAS Number	944898-72-0	[4]

The structure of **(1H-Indazol-4-YL)methanamine**, characterized by a methanamine group at the 4-position of the 1H-indazole ring, is a key determinant of its chemical reactivity and biological interactions.

Caption: Chemical structure of **(1H-Indazol-4-YL)methanamine**.

Synthesis and Characterization

The synthesis of indazole derivatives is a well-established area of organic chemistry, with various methods available for the construction of the core bicyclic ring system.[1][5] The synthesis of **(1H-Indazol-4-YL)methanamine** typically involves the introduction of a protected aminomethyl group or the reduction of a nitrile or oxime at the 4-position of a pre-formed indazole ring.

A general synthetic approach is outlined below:



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Caption: Generalized synthetic workflow for **(1H-Indazol-4-YL)methanamine**.

Experimental Protocol: A Representative Synthesis

A plausible synthetic route could involve the following steps, adapted from established methodologies for indazole synthesis:[6][7]

- **Formation of the Indazole Core:** Starting from an appropriately substituted ortho-nitrotoluene, a reduction of the nitro group to an amine followed by diazotization and intramolecular cyclization can yield the 1H-indazole scaffold.
- **Functionalization at the 4-position:** The indazole core can be functionalized at the 4-position, for instance, through nitration followed by reduction to an amino group.
- **Conversion to the Methanamine:** The amino group at the 4-position can be converted to a nitrile via a Sandmeyer reaction. Subsequent reduction of the nitrile group, for example with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, would yield the desired **(1H-Indazol-4-YL)methanamine**.

Spectroscopic Characterization

The structural elucidation of **(1H-Indazol-4-YL)methanamine** relies on a combination of spectroscopic techniques.[\[3\]](#)[\[8\]](#)

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR spectroscopy would show characteristic signals for the aromatic protons on the benzene ring, the CH₂ protons of the methanamine group, and the NH protons of the indazole and amine groups.
 - ¹³C NMR spectroscopy would reveal the distinct carbon signals of the indazole core and the methylene carbon.
- Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak (M⁺) expected at m/z 147.18.
- Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for N-H stretching of the amine and indazole, C-H stretching of the aromatic and methylene groups, and C=C and C=N stretching of the aromatic system.

Applications in Research and Drug Discovery

The indazole scaffold is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. Indazole derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[\[2\]](#)

(1H-Indazol-4-YL)methanamine, with its reactive primary amine, serves as a valuable building block for the synthesis of more complex molecules. The amine functionality allows for a variety of chemical modifications, such as amide bond formation, reductive amination, and the introduction of diverse substituents. These modifications are crucial for structure-activity relationship (SAR) studies in drug discovery programs.[\[9\]](#)[\[10\]](#)

For instance, the amine group can be used to link the indazole core to other pharmacophores or to introduce functionalities that can modulate the compound's pharmacokinetic and pharmacodynamic properties. The position of the methanamine group at the 4-position also influences the spatial arrangement of substituents, which can be critical for binding to biological targets.

Conclusion

(1H-Indazol-4-YL)methanamine is a key chemical entity with a well-defined molecular formula and weight. Its synthesis is achievable through established organic chemistry methodologies, and its structure can be unequivocally confirmed by standard spectroscopic techniques. The presence of the versatile indazole core and a reactive primary amine makes it a highly valuable building block for the development of novel therapeutic agents and other advanced materials. Researchers and scientists in the field of drug discovery will find this compound to be a significant starting point for the exploration of new chemical space and the development of innovative molecular entities.

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